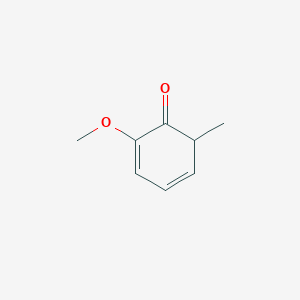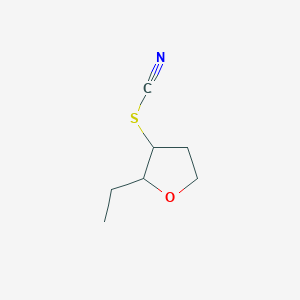
2-Ethyloxolan-3-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyloxolan-3-yl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 2-ethyloxolan-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyloxolan-3-yl thiocyanate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of halogenated compounds with thiocyanate salts in hydroalcoholic media. This reaction typically occurs at high substrate concentrations and yields the desired thiocyanate derivatives in a matter of minutes .
Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyloxolan-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyloxolan-3-yl thiocyanate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethyloxolan-3-yl thiocyanate involves the generation of thiocyanate radicals through one-electron oxidation of the thiocyanate anion. These radicals can then participate in various chemical reactions, including addition to unsaturated bonds and substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Uniqueness: 2-Ethyloxolan-3-yl thiocyanate is unique due to its specific structure, which combines the reactivity of the thiocyanate group with the stability of the oxolane ring. This combination allows for versatile applications in organic synthesis and materials science.
Propiedades
Número CAS |
139331-11-6 |
|---|---|
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(2-ethyloxolan-3-yl) thiocyanate |
InChI |
InChI=1S/C7H11NOS/c1-2-6-7(10-5-8)3-4-9-6/h6-7H,2-4H2,1H3 |
Clave InChI |
AQFIFETUURLJFO-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CCO1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


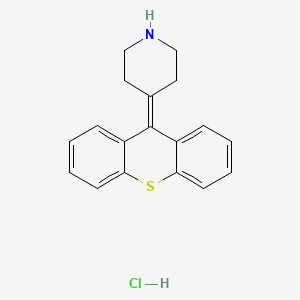


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)

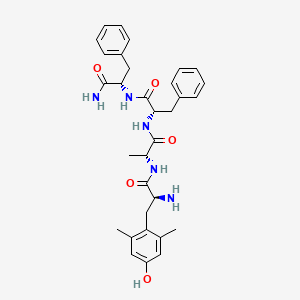

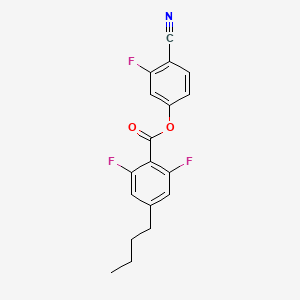
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)


